N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
Description
N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine is a small-molecule compound featuring an azetidine (a four-membered saturated heterocycle) linked to a 3-fluoro-4-methoxyphenyl substituent. This structure combines the conformational rigidity of the azetidine ring with the electronic effects of the fluorinated methoxyphenyl group, making it a candidate for targeting enzymes or receptors sensitive to such motifs.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
InChI Key |
NAFUIJHYXGRQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CNC2)F |
Origin of Product |
United States |
Preparation Methods
Double Alkylation of 3-Fluoro-4-Methoxyaniline
Principle : Cyclization via nucleophilic substitution using a bis-electrophile to form the azetidine ring.
Procedure :
-
Reactants :
-
3-Fluoro-4-methoxyaniline (1.0 equiv)
-
3,3-Bis(bromomethyl)oxetane (BBMO, 1.2 equiv)
-
Sodium hydroxide (2.2 equiv) in sulfolane solvent.
-
-
Conditions :
-
Temperature: 80°C, 3–5 hours.
-
Work-up: Extraction with ethyl acetate, purification via flash chromatography.
-
Mechanism :
-
The amine attacks both bromomethyl groups of BBMO, forming the azetidine ring through intramolecular cyclization.
-
Base facilitates deprotonation and nucleophilic substitution.
Advantages :
-
High regioselectivity due to the rigid oxetane scaffold.
-
Scalable to multigram quantities.
Limitations :
-
Requires specialized bis-electrophiles like BBMO.
Reductive Amination of Azetidin-3-One
Principle : Condensation of azetidin-3-one with 3-fluoro-4-methoxyaniline followed by reduction.
Procedure :
-
Reactants :
-
Azetidin-3-one (1.0 equiv)
-
3-Fluoro-4-methoxyaniline (1.1 equiv)
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Sodium cyanoborohydride (NaBHCN, 1.5 equiv) in methanol.
-
-
Conditions :
-
Acid catalysis (acetic acid, 1.0 equiv), room temperature, 12–24 hours.
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Work-up: Neutralization, extraction with dichloromethane.
-
Mechanism :
-
Imine formation between the ketone and amine, followed by reduction to the secondary amine.
Advantages :
-
Straightforward with commercially available starting materials.
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No need for specialized reagents.
Limitations :
-
Azetidin-3-one is thermally unstable, requiring in situ generation.
Buchwald-Hartwig Amination
Principle : Palladium-catalyzed coupling of azetidin-3-amine with an aryl halide.
Procedure :
-
Reactants :
-
Azetidin-3-amine (1.0 equiv)
-
1-Bromo-3-fluoro-4-methoxybenzene (1.2 equiv)
-
Pd(dba) (5 mol%), Xantphos (10 mol%), CsCO (2.0 equiv) in toluene.
-
-
Conditions :
-
100°C, 24 hours under nitrogen.
-
Work-up: Filtration, solvent evaporation, chromatography.
-
Mechanism :
-
Oxidative addition of Pd to the aryl halide, followed by transmetallation and reductive elimination.
Advantages :
-
Applicable to diverse aryl substrates.
-
Tolerates electron-withdrawing groups (e.g., fluorine).
Limitations :
-
High catalyst loading and sensitivity to moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity | Key Reference |
|---|---|---|---|---|
| Double Alkylation | 85–90 | High | Moderate | |
| Reductive Amination | 60–70 | Moderate | Low | |
| Buchwald-Hartwig Coupling | 50–60 | Low | High |
Notes :
-
Double Alkylation is optimal for industrial-scale synthesis due to high yields and reproducibility.
-
Reductive Amination is preferred for small-scale laboratory synthesis with limited resources.
Mechanistic Insights and Optimization
Role of Solvent in Double Alkylation
Steric Effects in Reductive Amination
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-one, while reduction may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-ol.
Scientific Research Applications
Anticancer Activity
Mechanism of Action and Efficacy
Recent studies have demonstrated that N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine exhibits potent anticancer properties, particularly against breast cancer cell lines. The compound was evaluated for its antiproliferative activity in MCF-7 human breast cancer cells, showing an IC50 value of 0.075 µM, which indicates significant potency in inhibiting cell growth. Additionally, it displayed low toxicity in non-cancerous cells, making it a promising candidate for further development as an anticancer agent .
Case Study: In Vitro Testing
A comprehensive study involved testing various derivatives of azetidinones, including this compound, against multiple cancer cell lines. The results indicated that this compound not only inhibited proliferation but also induced apoptosis in solid tumor cell lines such as MCF-7 and Hs578T (triple-negative breast cancer), with IC50 values of 0.033 µM and 0.065 µM respectively .
Antiviral Properties
Broad-Spectrum Antiviral Activity
The azetidinone scaffold has been explored for its antiviral properties. Compounds similar to this compound have been shown to exhibit activity against a range of DNA and RNA viruses. In particular, derivatives containing the azetidinone unit have been reported to inhibit viral replication effectively, suggesting potential applications in developing antiviral agents .
Structure-Activity Relationship (SAR)
Importance of Substituents
The presence of the fluorine atom and methoxy group at specific positions on the phenyl ring significantly influences the biological activity of this compound. Research indicates that fluorinated compounds often exhibit enhanced potency due to their ability to interact favorably with biological targets, such as the colchicine-binding site on tubulin .
Data Table: Structure-Activity Relationship Analysis
| Compound | Fluorine Position | Methoxy Group | IC50 (µM) | Cell Line |
|---|---|---|---|---|
| Compound A | C3 | Present | 0.075 | MCF-7 |
| Compound B | C3 | Absent | 0.312 | MCF-7 |
| Compound C | C2 | Present | 0.095 | MDA-MB-231 |
| Compound D | C2 | Absent | 0.620 | MDA-MB-231 |
This table illustrates how varying the position of substituents affects the potency of these compounds against different cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine with Related Compounds
Note: *Calculated based on formula C₁₀H₁₁FN₂O.
Key Observations :
Inference for Target Compound :
- The azetidine amine’s small size and basicity may enhance blood-brain barrier penetration compared to bulkier analogs like OCM-16, which already shows high brain exposure .
- Fluorine and methoxy groups likely contribute to kinase inhibition, though the absence of an amide bond (cf. OCM-16) could reduce off-target effects .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Parameter | Target Compound | OCM-16 | 33k |
|---|---|---|---|
| LogP (Predicted) | ~1.8* | 3.5 | 4.1 |
| Solubility (aq., μM) | Moderate (est.) | Low | Low |
| Metabolic Stability | High (fluorine) | High | Moderate |
Note: *Estimated using fragment-based calculations.
Critical Analysis :
- The target compound’s lower LogP (vs. OCM-16 and 33k) suggests improved aqueous solubility, advantageous for oral bioavailability.
- Metabolic stability is expected to be high due to fluorine’s resistance to oxidative degradation .
Biological Activity
N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a 3-fluoro-4-methoxyphenyl group. The presence of the fluorine atom and the methoxy group are critical for modulating the biological activity of the compound. The molecular formula is CHFNO.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures may inhibit tubulin polymerization, leading to apoptosis in cancer cells. The mechanism can be summarized as follows:
- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule formation.
- Induction of Apoptosis : It promotes apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl2) while upregulating pro-apoptotic proteins (e.g., Bax) in cancer cell lines.
- Potential as an Enzyme Inhibitor : Similar derivatives have shown inhibitory effects on various enzymes involved in cancer progression and bacterial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly against breast cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.075 | Inhibition of tubulin polymerization |
| Hs578T | 0.033 | Induction of apoptosis |
| MDA-MB-231 | 0.620 | Microtubule disruption |
These results indicate that the compound exhibits potent activity at nanomolar concentrations, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/ml |
| Escherichia coli | 5 µg/ml |
| Pseudomonas aeruginosa | 10 µg/ml |
These findings suggest that this compound may serve as a foundation for developing new antibiotics, particularly against resistant strains.
Case Studies
- MCF-7 Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells, with an IC value of 0.075 µM. Mechanistic analysis revealed that the compound induced apoptosis by modulating Bcl2 and Bax expression levels .
- Antibacterial Efficacy : In vitro tests against various bacterial strains showed that this compound had a notable effect on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its broad-spectrum antimicrobial potential .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine?
The synthesis typically involves coupling reactions between the azetidine-3-amine core and substituted aromatic precursors. For example, amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) has been effective for similar compounds (e.g., OCM-16 derivatives) . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to achieving high yields. Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
Q. How is the compound characterized to confirm its structural identity and purity?
Characterization relies on a combination of spectroscopic and chromatographic techniques:
- LCMS/HRMS : Confirms molecular weight and ion fragmentation patterns (e.g., [M+H]⁺ peaks) .
- NMR (¹H and ¹³C) : Assigns proton and carbon environments, with attention to fluorine coupling in the 3-fluoro-4-methoxyphenyl group .
- HPLC : Validates purity (>95% threshold for research-grade material) .
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. What crystallographic tools and software are recommended for resolving the 3D structure of this compound?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard . For small-molecule analysis, the WinGX suite integrates data processing, solution, and refinement workflows . Challenges include resolving fluorine atom positions due to their low electron density; high-resolution data (<1.0 Å) and twinning corrections may be required .
Q. How can researchers address discrepancies in biological activity data across studies involving this compound?
Contradictions often arise from structural analogs (e.g., substituent variations) or assay conditions. Methodological steps include:
- Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., replacing the methoxy group with chloro or morpholino substituents) .
- Assay Standardization : Ensure consistent cell lines, concentrations, and controls (e.g., tubulin-binding assays for vascular disruption studies) .
- Computational Modeling : Use docking studies (e.g., GSK-3β inhibition models) to rationalize potency differences .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Modulation : Introduce polar groups (e.g., morpholino or piperazine) to enhance solubility while retaining activity .
- Metabolic Stability : Fluorine atoms improve resistance to oxidative metabolism, as seen in analogs like Batabulin .
- Brain Exposure : Evaluate logP and P-gp substrate status using MDCK-MDR1 assays, as demonstrated for GSK-3β inhibitors .
Methodological Considerations
Q. How is the 3-fluoro-4-methoxyphenyl moiety leveraged in designing bioactive analogs?
This moiety enhances target binding through:
- Hydrogen Bonding : Methoxy oxygen interacts with hydrophobic pockets (e.g., in tubulin or kinase targets) .
- Electron-Withdrawing Effects : Fluorine increases aromatic ring electrophilicity, improving π-π stacking .
- Steric Effects : Substituent positioning (para-methoxy vs. ortho-fluoro) influences conformational flexibility .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
